molecular formula C13H18N2O3S B6334337 1-Acetyl-3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid methylamide, 95% CAS No. 1316066-07-5

1-Acetyl-3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid methylamide, 95%

Cat. No. B6334337
CAS RN: 1316066-07-5
M. Wt: 282.36 g/mol
InChI Key: YTFIIXYVQCRCIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have been used for the treatment of various disorders in the human body . Indole derivatives, both natural and synthetic, show various biologically vital properties .


Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community . Various classical and advanced synthesis methods for indoles have been reported . One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds .


Molecular Structure Analysis

The molecular structure of indoles is a significant heterocyclic system . The aromatic heterocyclic scaffold resembles various protein structures .


Chemical Reactions Analysis

Indole derivatives have been extensively explored for their potential as biologically active compounds . They have been used in the treatment of cancer cells, microbes, and different types of disorders in the human body .

Scientific Research Applications

Antidiabetic Applications

Indole derivatives may impact glucose metabolism and insulin sensitivity. Although no direct studies exist for our compound, its indole structure warrants investigation in the context of diabetes.

Future Directions

The rapid emergence of drug-resistant tuberculosis is a major challenge to be addressed . Researchers have extensively explored indole derivatives as potential anti-tubercular agents or drugs . Indole scaffolds containing the novel non-covalent (decaprenylphosphoryl-β-D-ribose2′-epimerase) DprE1 inhibitor 1,4-azaindole is currently in clinical trials to treat Mycobacterium tuberculosis .

properties

IUPAC Name

1-acetyl-N,3,3-trimethyl-2H-indole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-9(16)15-8-13(2,3)11-6-5-10(7-12(11)15)19(17,18)14-4/h5-7,14H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFIIXYVQCRCIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C2=C1C=C(C=C2)S(=O)(=O)NC)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-acetyl-N,3,3-trimethyl-2,3-dihydro-1H-indole-6-sulfonamide

Synthesis routes and methods

Procedure details

1-Acetyl-5-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid methylamide (270 mg, 0.75 mmol), Pd/C (10%, 79 mg) and triethylamine (209 μL, 1.5 mmol) were suspended in MeOH (10 mL). The reaction was stirred under a hydrogen atmosphere for 1 h, then the mixture was filtered through Celite and filtrate was evaporated in vacuo to give the title compound (160 mg) as a white solid. 1H NMR (CDCl3): 8.65 (1H, s), 7.62 (1H, d), 7.26 (1H, d), 4.52 (1H, s), 3.88 (2H, s), 2.70 (3H, d), 2.26 (3H, s), 1.40 (6H, s). MS: [M+H]+=283.
Name
1-Acetyl-5-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonic acid methylamide
Quantity
270 mg
Type
reactant
Reaction Step One
Quantity
209 μL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
79 mg
Type
catalyst
Reaction Step Four

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